UCM 549

Description

Properties

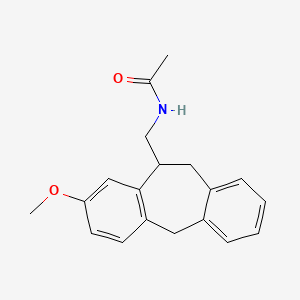

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide |

InChI |

InChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21) |

InChI Key |

PQZZGTZTKGECDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

IPI-549 (Eganelisib): A Technical Guide to its Mechanism of Action in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPI-549 (eganelisib) is a first-in-class, oral, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] Its primary mechanism of action within the tumor microenvironment (TME) is the reprogramming of immunosuppressive tumor-associated macrophages (TAMs) from an M2 to a pro-inflammatory M1 phenotype.[1][3] This shift in macrophage polarization alleviates immune suppression and enhances anti-tumor immunity, demonstrating therapeutic potential both as a monotherapy and in combination with other cancer treatments, particularly immune checkpoint inhibitors.[2][3] Preclinical and clinical studies have demonstrated that IPI-549 can lead to a reduction in immunosuppressive myeloid cells, an increase in cytotoxic T-lymphocytes, and the modulation of key cytokines, ultimately fostering a more immune-active TME.[4][5]

Core Mechanism of Action: PI3K-γ Inhibition and Macrophage Reprogramming

IPI-549 exerts its effects by specifically targeting the gamma isoform of PI3K, an enzyme predominantly expressed in hematopoietic cells and playing a crucial role in regulating immune responses.[6][7] In the TME, cancer cells often exploit the PI3K-γ signaling pathway in myeloid cells to create an immunosuppressive shield. By inhibiting PI3K-γ, IPI-549 disrupts this signaling cascade, leading to a functional switch in TAMs.

Signaling Pathway of IPI-549 in Macrophage Reprogramming

The PI3K-γ signaling pathway is a critical regulator of macrophage polarization. In the context of the TME, tumor-derived factors can activate PI3K-γ in macrophages, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and mTOR. This cascade ultimately promotes the expression of genes associated with the immunosuppressive M2 macrophage phenotype. IPI-549, by selectively inhibiting PI3K-γ, blocks this entire downstream signaling, thereby preventing M2 polarization and favoring a shift towards the anti-tumoral M1 phenotype.

References

- 1. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biospace.com [biospace.com]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. IPI-549 - Chemietek [chemietek.com]

- 7. benchchem.com [benchchem.com]

Introduction to PI3K-gamma as a Therapeutic Target

An In-Depth Technical Guide to Eganelisib: Selective PI3K-gamma Inhibition for Immuno-Oncology

Executive Summary

Eganelisib (formerly IPI-549) is a first-in-class, orally administered, potent, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2][3] Its primary mechanism of action is not direct cytotoxicity to cancer cells, but rather the reprogramming of the tumor microenvironment (TME).[2][4] Eganelisib specifically targets immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of tumor immune evasion and resistance to immune checkpoint inhibitors (ICIs).[5][6] By inhibiting PI3K-γ, eganelisib shifts these myeloid cells from a pro-tumor, immunosuppressive state to a pro-inflammatory, anti-tumor phenotype.[2][7] This "re-education" of the TME enhances the infiltration and activation of cytotoxic T cells, leading to improved tumor control.[1][8] Preclinical and clinical data have demonstrated that eganelisib, particularly in combination with ICIs, holds significant promise for treating various solid tumors, including those that are refractory to immunotherapy alone.[1][9]

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, and survival.[10][11] The PI3K family is divided into several classes, with Class I being the most implicated in cancer.[12] While the PI3K-α and -β isoforms are broadly expressed, the PI3K-δ and -γ isoforms are found predominantly in immune cells.[5][12][13]

PI3K-γ, in particular, acts as a critical signaling node in myeloid cells.[6] Within the TME, cancer cells recruit and manipulate myeloid cells, such as macrophages and MDSCs, to create an immunosuppressive shield.[1][14] These TAMs and MDSCs, often characterized by an M2-like phenotype, suppress the function of effector immune cells like cytotoxic T lymphocytes (CTLs), thereby promoting tumor growth, angiogenesis, and metastasis.[1][5] The high infiltration of these immunosuppressive cells is associated with poor prognosis and resistance to cancer therapies, including ICIs.[1][5] The selective expression and function of PI3K-γ in these cells make it an ideal target for therapeutic intervention, aiming to dismantle this immunosuppressive barrier without the broad side effects associated with pan-PI3K inhibitors.[15]

Eganelisib (IPI-549): A First-in-Class PI3K-gamma Inhibitor

Eganelisib is an orally bioavailable small molecule designed to potently and selectively inhibit the PI3K-γ isoform.[15][16]

Potency and Selectivity

Eganelisib's high potency for PI3K-γ, coupled with its significant selectivity over other Class I PI3K isoforms, is a key attribute that minimizes off-target effects.[1][2] This selectivity is crucial for avoiding toxicities associated with the inhibition of PI3K-α and -β, which are involved in metabolic pathways in normal tissues.

| Target | IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (KD, nM) | Selectivity vs. PI3K-γ |

| PI3K-γ | 1.2[1][2], 16[17] | 1.2[2] | 0.29[2] | - |

| PI3K-α | >3200[17] | - | - | >140 to >200-fold[2] |

| PI3K-β | >3500[17] | - | - | >140 to >200-fold[2] |

| PI3K-δ | >8400[17] | - | - | >100 to >200-fold[2][17] |

Pharmacokinetics

Pharmacokinetic studies have shown that eganelisib has favorable properties that support once-daily oral dosing.[1][16]

| Parameter | Value | Species |

| Oral Bioavailability | ≥31% | Preclinical Species[1] |

| Time to Max Concentration (tmax) | 1–6 hours | Human[1] |

| Terminal Half-life (t1/2) | 10.6–39.8 hours | Human[1] |

Mechanism of Action: Reprogramming the Tumor Microenvironment

Inhibition of the PI3K-gamma Signaling Pathway

Upon activation by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PI3K-γ phosphorylates the lipid messenger phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a docking site for downstream signaling proteins, most notably the serine/threonine kinase AKT.[18][19] This leads to the activation of the AKT/mTOR pathway, which in myeloid cells promotes the immunosuppressive functions associated with the M2 phenotype.[10][12] Eganelisib directly binds to the ATP-binding pocket of the p110γ catalytic subunit of PI3K-γ, preventing the generation of PIP3 and thereby blocking the entire downstream signaling cascade.[10]

References

- 1. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Eganelisib - Wikipedia [en.wikipedia.org]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. cancernetwork.com [cancernetwork.com]

- 10. ijpsr.com [ijpsr.com]

- 11. mdpi.com [mdpi.com]

- 12. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Facebook [cancer.gov]

- 16. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Signaling Pathways Investigated in the A549 Lung Cancer Cell Line

A Note on Terminology: The term "UCM 549" does not correspond to a recognized signaling pathway or molecule in current scientific literature. It is possible that this refers to the investigational drug IPI-549 (eganelisib) , a selective PI3K-γ inhibitor, or it may be a reference to signaling pathways studied in the widely used A549 human lung adenocarcinoma cell line. This guide will focus on the latter, providing a detailed overview of critical signaling pathways and their downstream effects as studied in A549 cells, a cornerstone model for lung cancer research. A brief overview of IPI-549 is also provided for clarity.

IPI-549 (Eganelisib): A potent and selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ).[1][2][3] Its primary mechanism of action involves modulating the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype, thereby enhancing the immune response against cancer cells.[4][5] Clinical trials are investigating its efficacy in combination with other cancer therapies.[5][6]

This guide will now delve into the core signaling pathways frequently dysregulated in cancer and extensively studied in the A549 cell line: the PI3K/Akt pathway, the MAPK/ERK pathway, and the NF-κB pathway.

The PI3K/Akt Signaling Pathway in A549 Cells

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade is a critical intracellular pathway that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including non-small cell lung cancer, making it a key area of study in A549 cells.[7][8]

Downstream Effects of PI3K/Akt Signaling

Activation of the PI3K/Akt pathway in A549 cells leads to a multitude of downstream effects that promote a malignant phenotype:

-

Promotion of Cell Survival and Inhibition of Apoptosis: Akt phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspase-9. It can also activate transcription factors like CREB and inactivate Forkhead box O (FOXO) transcription factors, which are involved in the expression of genes that promote apoptosis.

-

Regulation of Cell Cycle Progression: Akt can phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), leading to the stabilization and accumulation of cyclin D1, a key regulator of the G1-S phase transition in the cell cycle.

-

Angiogenesis: The PI3K/Akt pathway can induce the expression of hypoxia-inducible factor-1α (HIF-1α), which in turn upregulates the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis.[9]

-

Metabolic Reprogramming: Akt stimulates glucose uptake and glycolysis by promoting the translocation of glucose transporter 1 (GLUT1) to the cell surface and by activating key glycolytic enzymes.

-

Increased Cell Migration and Invasion: The pathway can promote epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[10]

Quantitative Data on PI3K/Akt Pathway Modulation in A549 Cells

| Compound/Treatment | Target(s) | Effect on A549 Cells | IC50/Concentration | Reference |

| Isoliquiritigenin (ISL) | PI3K/Akt/mTOR | Inhibition of proliferation and migration, induction of apoptosis | 50 µM | [11] |

| Genistein | PI3K/Akt/HIF-1α | Inhibition of viability, induction of apoptosis | 50 µmol/l | [9] |

| LY294002 | PI3K inhibitor | Decreased migration, reduced VEGF and TGF-β1 secretion | Not specified | [12] |

| Cisplatin Resistance | Upregulation of PI3K/Akt pathway | Not applicable | [13] |

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation:

-

Cell Culture and Treatment: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the compound of interest at various concentrations for a specified time.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Caption: The PI3K/Akt signaling pathway and its major downstream effectors.

The MAPK/ERK Signaling Pathway in A549 Cells

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate a wide array of cellular activities, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes several subfamilies, with the extracellular signal-regulated kinase (ERK) pathway being particularly important in cancer.

Downstream Effects of MAPK/ERK Signaling

In A549 cells, the MAPK/ERK pathway is often hyperactivated, leading to:

-

Enhanced Cell Proliferation: ERK phosphorylates and activates transcription factors such as c-Myc and AP-1 (a dimer of c-Fos and c-Jun), which drive the expression of genes required for cell cycle progression, particularly cyclins.

-

Promotion of Cell Survival: ERK can phosphorylate and inactivate pro-apoptotic proteins like Bim and promote the expression of anti-apoptotic proteins like Mcl-1.

-

Increased Cell Migration and Invasion: The MAPK/ERK pathway can induce the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell invasion and metastasis.

-

Inflammatory Responses: This pathway is involved in the production of pro-inflammatory cytokines and chemokines.

Quantitative Data on MAPK/ERK Pathway Modulation in A549 Cells

| Compound/Treatment | Target(s) | Effect on A549 Cells | IC50/Concentration | Reference |

| Paraquat | JNK/p38 MAPK | Induction of apoptosis | Not specified | [14] |

| Newcastle Disease Virus | p38 MAPK | Induction of apoptosis | Not specified | [15] |

| Bavachinin | ERK, JNK, p38 MAPK, Akt | G2/M cell cycle arrest | 30 µM | [16] |

Experimental Protocols

In Vitro Kinase Assay for ERK Activity:

-

Cell Lysis and Immunoprecipitation: A549 cells are treated as required, then lysed. ERK is immunoprecipitated from the cell lysates using an anti-ERK antibody conjugated to agarose beads.

-

Kinase Reaction: The immunoprecipitated ERK is incubated with a specific substrate (e.g., myelin basic protein, MBP) in a kinase buffer containing ATPγS.

-

Alkylation: The reaction is stopped, and the thiophosphorylated substrate is alkylated with p-nitrobenzyl mesylate (PNBM).

-

Immunoblotting: The thiophosphorylated substrate is detected by Western blotting using a thiophosphate ester-specific antibody.

-

Quantification: The band intensity is quantified to determine ERK kinase activity.

Signaling Pathway Diagram

Caption: The canonical MAPK/ERK signaling cascade.

The NF-κB Signaling Pathway in A549 Cells

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the immune and inflammatory responses, and it also plays a critical role in cancer development and progression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or radiation, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Downstream Effects of NF-κB Signaling

In A549 cells, activation of the NF-κB pathway contributes to:

-

Chronic Inflammation: NF-κB drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and adhesion molecules, creating an inflammatory tumor microenvironment that can promote tumor growth.[17][18]

-

Inhibition of Apoptosis: NF-κB upregulates the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL, thereby promoting cell survival.

-

Increased Cell Proliferation: It can induce the expression of genes involved in cell cycle control, such as cyclin D1.

-

Angiogenesis and Metastasis: NF-κB can promote the expression of VEGF and MMPs, contributing to angiogenesis and metastasis.[19]

-

Chemoresistance and Radioresistance: The pro-survival functions of NF-κB can contribute to the resistance of cancer cells to chemotherapy and radiation therapy.[18]

Quantitative Data on NF-κB Pathway Modulation in A549 Cells

| Compound/Treatment | Target(s) | Effect on A549 Cells | Concentration | Reference |

| 1,2-diazole (pyrazole) | NF-κB-p65 | Downregulation of TNF-α and NF-κB-p65, inhibition of invasion | Not specified | [19] |

| Low-Dose Radiation | CXCL1/NF-κB | Upregulation of CXCL1, activation of NF-κB, promotion of invasion and migration | 2, 4, or 6 Gy | [20] |

| Genistein | NF-κB/COX-2 | Inhibition of NF-κB and COX-2 signaling, induction of apoptosis | 50 µmol/l | [9] |

| MG-132 (proteasome inhibitor) | IκB degradation | Inhibition of NF-κB activation and IL-8 release | Not specified | [17] |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity:

-

Nuclear Protein Extraction: A549 cells are treated, and nuclear extracts are prepared using a nuclear extraction kit. Protein concentration is determined.

-

Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the binding reaction, resulting in a further shift of the complex.

Signaling Pathway Diagram

Caption: The canonical NF-κB signaling pathway.

References

- 1. Eganelisib - Wikipedia [en.wikipedia.org]

- 2. Eganelisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. Immuno-oncology agent IPI-549 is a modulator of P-glycoprotein (P-gp, MDR1, ABCB1)-mediated multidrug resistance (MDR) in cancer: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI3Kγ in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Regulation of angiogenic factors by the PI3K/Akt pathway in A549 lung cancer cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptome Sequencing Reveals Key Pathways and Genes Associated with Cisplatin Resistance in Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Caspase- and p38-MAPK-dependent induction of apoptosis in A549 lung cancer cells by Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. atsjournals.org [atsjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Low-Dose Radiation Promotes Invasion and Migration of A549 Cells by Activating the CXCL1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

IPI-549 (Eganelisib): A Technical Guide to Macrophage Reprogramming in Immuno-Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPI-549, also known as eganelisib, is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] This technical guide provides an in-depth overview of the role of IPI-549 in reprogramming tumor-associated macrophages (TAMs) and its therapeutic implications in oncology. Preclinical and clinical data demonstrate that IPI-549 shifts the tumor microenvironment (TME) from an immunosuppressive to an immune-active state by modulating macrophage polarization. This mechanism of action has shown promise both as a monotherapy and in combination with immune checkpoint inhibitors, particularly in solid tumors.[3][4][5]

Introduction: The Role of PI3K-γ in Macrophage Polarization

The PI3K signaling pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. The class IB isoform, PI3K-γ, is predominantly expressed in leukocytes, including macrophages.[6][7] Within the TME, TAMs often exhibit an M2-like phenotype, characterized by the production of anti-inflammatory cytokines and promotion of tumor growth and immune evasion.[8] PI3K-γ signaling is a key driver of this M2 polarization. By inhibiting PI3K-γ, IPI-549 aims to reprogram these immunosuppressive M2 macrophages into a pro-inflammatory M1-like phenotype, which can activate anti-tumor immune responses.[9]

Mechanism of Action of IPI-549

IPI-549 selectively inhibits the catalytic activity of the p110γ subunit of PI3K-γ.[2] This inhibition blocks the downstream signaling cascade that promotes the M2 phenotype. Preclinical studies have shown that treatment with IPI-549 leads to a decrease in M2-associated markers and an increase in M1-associated markers on TAMs. This repolarization results in enhanced phagocytosis of tumor cells, increased production of pro-inflammatory cytokines, and improved antigen presentation to T cells.[10] Consequently, the TME is remodeled to be more conducive to an effective anti-tumor immune response, characterized by increased infiltration and activation of cytotoxic CD8+ T cells and a reduction in immunosuppressive regulatory T cells (Tregs).[3][5][10]

Preclinical and Clinical Data

Preclinical Evidence

In vitro and in vivo preclinical studies have consistently demonstrated the ability of IPI-549 to reprogram macrophages and enhance anti-tumor immunity.

Table 1: Summary of Preclinical In Vitro Data

| Assay | Model System | Key Findings | Reference |

| Macrophage Polarization | Bone marrow-derived macrophages (BMDMs) | IPI-549 blocked M2 polarization induced by IL-4 and M-CSF. | [11] |

| T-cell Suppression Assay | Co-culture of myeloid-derived suppressor cells (MDSCs) and T cells | IPI-549 reduced the T-cell suppressive activity of both murine and human MDSCs. | [3] |

Table 2: Summary of Preclinical In Vivo Data

| Tumor Model | Treatment | Key Findings | Reference |

| Syngeneic Solid Tumors | IPI-549 monotherapy | Significant tumor growth inhibition. | [11][12] |

| Syngeneic Solid Tumors | IPI-549 + Checkpoint Inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4) | Enhanced tumor growth inhibition compared to monotherapies. | [5][11] |

| Lewis Lung Carcinoma | IPI-549 with CD11b+ cell depletion | Abrogation of IPI-549's anti-tumor effect, demonstrating myeloid cell dependence. | [6] |

Clinical Trial Data

The clinical development of eganelisib has primarily been evaluated in the MARIO (Macrophage Reprogramming in Immuno-Oncology) clinical trial program.

Table 3: Key Clinical Trial Data for Eganelisib (IPI-549)

| Trial | Phase | Treatment Arms | Key Findings | Reference |

| MARIO-1 (NCT02637531) | 1/1b | Eganelisib monotherapy; Eganelisib + Nivolumab | Favorable safety profile. Evidence of immune activation and reduced immune suppression in peripheral blood. | [3][12][13] |

| MARIO-3 (NCT03961698) | 2 | Eganelisib + Atezolizumab + Nab-paclitaxel in mTNBC | Evidence of long-term progression-free survival (PFS) benefit. 1-year PFS rate of 36.0% in the ITT population. | [11][14] |

| MARIO-3 (NCT03961698) | 2 | Eganelisib + Atezolizumab + Nab-paclitaxel in mTNBC (PD-L1 positive) | 1-year PFS rate of 37.5%. | [14] |

| MARIO-3 (NCT03961698) | 2 | Eganelisib + Atezolizumab + Nab-paclitaxel in mTNBC (PD-L1 negative) | 1-year PFS rate of 34.7%. | [14] |

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol is a generalized representation based on common methodologies.

-

Isolation of Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Differentiation into Macrophages: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.

-

M2 Polarization and IPI-549 Treatment:

-

Replace the medium with fresh medium containing M-CSF.

-

For M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

Treat cells with varying concentrations of IPI-549 or vehicle control (DMSO).

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis:

-

Flow Cytometry: Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

-

ELISA/qRT-PCR: Measure the secretion or gene expression of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10, Arg1) cytokines and markers.

-

Flow Cytometry Analysis of Tumor Microenvironment

This protocol is a generalized representation based on common methodologies.

-

Tumor Dissociation: Excise tumors from animal models and mechanically and enzymatically dissociate them into a single-cell suspension using a gentleMACS Dissociator and a tumor dissociation kit.

-

Cell Staining:

-

Filter the cell suspension through a 70 µm cell strainer.

-

Perform a red blood cell lysis step.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Gr-1, MHC-II, CD206).

-

Include a viability dye to exclude dead cells.

-

-

Data Acquisition: Acquire data on a multicolor flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software to quantify the populations of different immune cells within the TME.

Signaling Pathways and Experimental Workflows

Caption: PI3K-γ signaling pathway in macrophages leading to M2 polarization.

Caption: IPI-549 reprograms macrophages to enhance anti-tumor immunity.

Conclusion

IPI-549 (eganelisib) represents a promising therapeutic strategy that targets the tumor microenvironment by reprogramming immunosuppressive macrophages. Its high selectivity for PI3K-γ allows for the modulation of myeloid cell function, leading to a more robust anti-tumor immune response. The preclinical and clinical data gathered to date support its continued development, both as a single agent and in combination with other immunotherapies, for the treatment of a variety of solid tumors. Further research will continue to elucidate the full potential of this novel immuno-oncology agent.

References

- 1. Macrophage reprogramming for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of PI3Kγ in metabolism and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3Kγ is a molecular switch that controls immune suppression - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 9. lonzabio.jp [lonzabio.jp]

- 10. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ascopubs.org [ascopubs.org]

- 14. onclive.com [onclive.com]

The Role of Eganelisib in Modulating Myeloid-Derived Suppressor Cell Function: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of eganelisib (formerly IPI-549), a first-in-class, selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of eganelisib, with a particular focus on its role in reprogramming myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment (TME).

Introduction: The Challenge of Myeloid-Derived Suppressor Cells in Oncology

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that are key drivers of immunosuppression in cancer.[1] These cells accumulate in the TME and suppress the anti-tumor functions of T cells and natural killer (NK) cells, thereby promoting tumor growth, metastasis, and resistance to immunotherapy.[1] MDSCs can be broadly categorized into two main subsets: polymorphonuclear MDSCs (PMN-MDSCs) and monocytic MDSCs (M-MDSCs).[1] The presence of MDSCs is often associated with poor prognosis and resistance to immune checkpoint inhibitors.[1]

Eganelisib: A Selective PI3K-γ Inhibitor

Eganelisib is an orally bioavailable small molecule that potently and selectively inhibits the gamma isoform of PI3K.[1] PI3K-γ is predominantly expressed in myeloid cells, making it a strategic target for modulating the immune response with potentially fewer off-target effects compared to broader PI3K inhibitors.[1] The mechanism of action of eganelisib centers on the reprogramming of immunosuppressive myeloid cells, particularly MDSCs and tumor-associated macrophages (TAMs), to an immune-stimulatory phenotype.[2][3]

Mechanism of Action: The PI3K-γ Signaling Pathway in MDSCs

In MDSCs, the activation of PI3K-γ is a critical signaling event that perpetuates their immunosuppressive functions.[1] Downstream of cytokine and chemokine receptors, PI3K-γ activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This second messenger, in turn, activates downstream effectors such as Akt and mTOR.[1] This signaling cascade is crucial for the survival, proliferation, and immunosuppressive functions of MDSCs, including the production of arginase-1 (ARG1), nitric oxide (NO), and reactive oxygen species (ROS), as well as the expression of inhibitory ligands like PD-L1.[1] By inhibiting PI3K-γ, eganelisib effectively blocks this signaling pathway, leading to a reduction in the production of these immunosuppressive factors and a shift in MDSC function towards an anti-tumor phenotype.

Quantitative Data from Clinical Trials

Clinical studies of eganelisib, such as the Phase 1/1b MARIO-1 and Phase 2 MARIO-3 trials, have provided evidence of its ability to modulate the immune microenvironment.[2][3][4] While detailed quantitative data on MDSC populations from these trials are not extensively published in tabular format in the primary literature, translational analyses have demonstrated key trends.

Flow cytometry analyses of peripheral blood from the MARIO-3 study showed a decrease in immunosuppressive monocytic MDSCs (mMDSCs) at day 15 and day 28 post-treatment compared to baseline.[2]

| Parameter | Treatment | Timepoint | Change from Baseline | Reference |

| Monocytic MDSCs (mMDSCs) | Eganelisib + Atezolizumab + Nab-paclitaxel | Day 15 & 28 | Decrease | [2] |

| Activated (Ki67+) Memory T-cells | Eganelisib + Atezolizumab + Nab-paclitaxel | Day 15 & 28 | Increase | [2] |

Note: Specific percentages, standard deviations, and p-values are not provided in the cited source. The table reflects the qualitative descriptions of the findings.

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the impact of eganelisib on MDSC function.

Isolation of Myeloid-Derived Suppressor Cells

MDSCs are typically isolated from peripheral blood mononuclear cells (PBMCs) or tumor single-cell suspensions using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Protocol Steps:

-

Sample Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) or prepare a single-cell suspension from tumor tissue by mechanical dissociation and enzymatic digestion.

-

MDSC Enrichment (Optional): Pre-enrich for myeloid cells using MACS with antibodies against general myeloid markers.

-

Cell Sorting: Isolate specific MDSC subsets (e.g., M-MDSC: CD14+HLA-DR-/low; PMN-MDSC: CD15+CD14-) using FACS with a panel of fluorescently labeled antibodies.

T-cell Suppression Assay

This assay evaluates the ability of MDSCs to suppress T-cell proliferation.

Protocol Steps:

-

T-cell Labeling: Label responder T cells (e.g., from a healthy donor) with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Co-culture the labeled T cells with isolated MDSCs at various ratios (e.g., 1:1, 1:2, 1:4 T-cell to MDSC).

-

T-cell Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or other mitogens.

-

Incubation: Incubate the co-culture for 3-5 days.

-

Analysis: Analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in CFSE dilution in the presence of MDSCs indicates suppression.

Arginase Activity Assay

This assay quantifies the activity of arginase, an enzyme produced by MDSCs that depletes L-arginine, an amino acid essential for T-cell function.

Protocol Steps:

-

Cell Lysis: Lyse isolated MDSCs to release intracellular arginase.

-

Substrate Addition: Add L-arginine as a substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow arginase to convert L-arginine to urea and L-ornithine.

-

Urea Detection: Measure the amount of urea produced using a colorimetric assay. The absorbance is proportional to the arginase activity.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the production of ROS by MDSCs, which can induce T-cell apoptosis.

Protocol Steps:

-

Cell Staining: Incubate isolated MDSCs with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Stimulation (Optional): Stimulate the MDSCs with a known ROS inducer (e.g., PMA) as a positive control.

-

Incubation: Incubate the cells to allow for ROS-mediated oxidation of the probe.

-

Analysis: Measure the fluorescence intensity of the oxidized probe using flow cytometry. An increase in fluorescence indicates ROS production.

Conclusion

Eganelisib represents a promising therapeutic strategy to overcome MDSC-mediated immunosuppression in the TME. By selectively inhibiting PI3K-γ, eganelisib can reprogram MDSCs to an immune-stimulatory phenotype, thereby enhancing anti-tumor immunity. The data from clinical trials, although still emerging in detailed quantitative form, support this mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation of eganelisib and other MDSC-targeting agents in cancer immunotherapy.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Arginase I–Producing Myeloid-Derived Suppressor Cells in Renal Cell Carcinoma Are a Subpopulation of Activated Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Validation of MACROD2 in Solid Tumors

Introduction

This technical guide provides an in-depth overview of the preclinical validation of Mono-ADP-Ribosylhydrolase 2 (MACROD2) as a therapeutic target in solid tumors. It is important to note that the term "UCM-549" does not correspond to a known inhibitor of MACROD2 in published scientific literature. Therefore, this guide will focus on the validation of the target itself, MACROD2, through genetic and preclinical studies.

MACROD2 is an enzyme that removes mono-ADP-ribose from proteins, a post-translational modification crucial for processes like DNA repair and signal transduction.[1] Emerging evidence points to MACROD2 as a haploinsufficient tumor suppressor, particularly in solid tumors like colorectal cancer.[2] Frequent deletions of the MACROD2 gene are observed in these cancers, leading to impaired DNA damage response, genomic instability, and consequently, tumor progression.[2][3] This guide will detail the signaling pathways involving MACROD2, present quantitative data from validation studies, and provide methodologies for key experimental protocols.

MACROD2 Signaling in the DNA Damage Response

MACROD2 plays a critical role in the cellular response to DNA damage, primarily through its interaction with Poly(ADP-ribose) Polymerase 1 (PARP1). Upon DNA damage, the ATM kinase is activated and phosphorylates MACROD2, leading to its export from the nucleus.[4] This process is thought to regulate the duration of MACROD2's activity at the site of DNA damage. A key function of MACROD2 is to remove the auto-inhibitory mono-ADP-ribosylation from PARP1.[3] This de-ribosylation is essential for recycling PARP1 and preventing the trapping of DNA repair machinery at the damage site. Loss of MACROD2 function leads to hyper-mono-ADP-ribosylation of PARP1, which impairs its catalytic activity, hinders DNA repair, and promotes chromosomal instability.[3][5]

Preclinical Validation Data

The validation of MACROD2 as a tumor suppressor comes from in vitro and in vivo studies using genetic depletion methods. These studies demonstrate that loss of MACROD2 function enhances tumor growth and sensitivity to DNA damaging agents.

In Vitro Studies

In vitro experiments using colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cell lines have shown that depleting MACROD2 enhances cell proliferation, invasion, and sensitivity to genotoxic stress.

| Cell Line | Genetic Modification | Key Finding | Reference |

| HCT116 (CRC) | CRISPR/Cas9 Knockout (MACROD2-/-) | Increased sensitivity to IR (2 Gy) | [3] |

| LIM2405 (CRC) | CRISPR/Cas9 Knockout (MACROD2-/-) | Increased sensitivity to IR (2 Gy) | [3] |

| HepG2 (HCC) | shRNA Knockdown | Markedly enhanced proliferation and invasiveness | [6] |

| PLC/PRF/5 (HCC) | shRNA Knockdown | Markedly enhanced proliferation and invasiveness | [6] |

| HCCLM3 (HCC) | Overexpression | Inhibited HCC growth and metastasis | [6] |

| MHCC97H (HCC) | Overexpression | Inhibited HCC growth and metastasis | [6] |

In Vivo Studies

Animal models have been instrumental in validating the tumor-suppressor function of MACROD2. These studies show that heterozygous or homozygous deletion of MACROD2 promotes tumor development and growth.

| Animal Model | Genetic Background | Key Quantitative Finding | Reference |

| Mouse (CRC) | ApcMin/+ / Macrod2-/+ | Increased intestinal tumor number and size compared to ApcMin/+ / Macrod2+/+ | [2] |

| Mouse (CRC) | ApcMin/+ / Macrod2-/- | Further increased intestinal tumor burden compared to heterozygotes | [7] |

| Mouse Xenograft (CRC) | HCT116 MACROD2-/+ cells | Enhanced tumor growth compared to HCT116 MACROD2+/+ xenografts | [7] |

| Mouse Xenograft (HCC) | HepG2 shMACROD2 cells | Significantly promoted tumor growth compared to control | [6] |

Experimental Protocols

Reproducible and robust experimental design is crucial for target validation. Below are detailed methodologies for key experiments used in the validation of MACROD2.

Generation of MACROD2 Knockout Cell Lines via CRISPR/Cas9

-

Objective: To create isogenic cell lines with homozygous or heterozygous deletion of MACROD2 to study the functional consequences of its loss.

-

Protocol:

-

gRNA Design: Design two guide RNAs (gRNAs) targeting exon 2 of the human MACROD2 gene.

-

Vector Construction: Clone the gRNAs into a suitable CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP).

-

Transfection: Transfect the CRC cell line (e.g., HCT116) with the gRNA/Cas9 plasmids using lipofectamine.

-

Cell Sorting: 48 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) into 96-well plates for single-cell cloning.

-

Clonal Expansion: Expand single-cell clones.

-

Screening and Validation:

-

PCR: Screen clones by PCR using primers flanking the targeted region to identify clones with deletions.

-

Sanger Sequencing: Sequence the PCR products to confirm the out-of-frame deletions.

-

Western Blot: Confirm the absence or reduction of MACROD2 protein expression in knockout and heterozygous clones, respectively.

-

-

In Vivo Tumor Xenograft Model

-

Objective: To assess the effect of MACROD2 loss on tumor growth in an in vivo setting.

-

Protocol:

-

Cell Preparation: Harvest MACROD2+/+, MACROD2+/-, and MACROD2-/- HCT116 cells. Resuspend cells in a 1:1 mixture of PBS and Matrigel.

-

Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID).

-

Implantation: Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.

-

Tumor Monitoring: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x Length x Width^2).

-

Endpoint: Euthanize mice when tumors reach the predetermined maximum size. Excise tumors, weigh, and process for further analysis (e.g., histology, western blot).

-

Comet Assay for DNA Damage

-

Objective: To quantify DNA strand breaks in cells following genotoxic stress.

-

Protocol:

-

Cell Treatment: Treat MACROD2+/+ and MACROD2-/- cells with a DNA damaging agent (e.g., 10 Gy ionizing radiation).[8]

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated slide.

-

Lysis: Immerse slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoid.

-

Electrophoresis: Place slides in an electrophoresis chamber with alkaline buffer to unwind and separate broken DNA fragments from the nucleoid.

-

Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Imaging: Visualize slides using a fluorescence microscope.

-

Analysis: Quantify the amount of DNA in the "comet tail" relative to the "head" using image analysis software. A larger tail indicates more DNA damage.

-

Immunofluorescence for γ-H2AX and BRCA1 Foci

-

Objective: To visualize and quantify the formation of DNA damage response foci.

-

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with ionizing radiation (e.g., 2 Gy). Fix cells at various time points post-treatment.[3]

-

Permeabilization and Blocking: Permeabilize cells with Triton X-100 and block with bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies against γ-H2AX and BRCA1.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.

-

Mounting and Imaging: Mount coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Image using a confocal or fluorescence microscope.

-

Quantification: Count the number of foci per nucleus using automated image analysis software.

-

Conclusion

The collective evidence from genetic studies in cancer cell lines and animal models strongly supports the validation of MACROD2 as a haploinsufficient tumor suppressor in solid tumors. Its role in maintaining genomic stability through the regulation of PARP1 activity presents a compelling rationale for therapeutic intervention. The loss of MACROD2 function leads to a state of impaired DNA repair, which could potentially be exploited therapeutically, for instance, by combining MACROD2-deficient tumors with PARP inhibitors or other DNA damaging agents. The future development of selective small molecule inhibitors targeting the hydrolase activity of MACROD2 or a related pathway will be a critical next step in translating these preclinical findings into novel cancer therapies.

References

- 1. gettested.co.in [gettested.co.in]

- 2. MACROD2 Haploinsufficiency Impairs Catalytic Activity of PARP1 and Promotes Chromosome Instability and Growth of Intestinal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MACROD2 deficiency promotes hepatocellular carcinoma growth and metastasis by activating GSK-3β/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mono-ADP-Ribosylhydrolase MACROD2 Is Dispensable for Murine Responses to Metabolic and Genotoxic Insults - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of IPI-549 (Eganelisib) on Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPI-549 (eganelisib) is a first-in-class, orally bioavailable, and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1][2] This enzyme is a critical signaling node predominantly expressed in myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs), which are key components of the tumor microenvironment (TME).[2][3] By targeting PI3K-γ, IPI-549 has demonstrated the ability to reprogram the immunosuppressive TME into an immune-active state, thereby enhancing both innate and adaptive anti-tumor immunity.[1] Preclinical and clinical studies have shown that IPI-549 can modulate the function of various immune cells, leading to anti-tumor activity as a monotherapy and in combination with other immunotherapies, particularly immune checkpoint inhibitors.[4][5] This technical guide provides an in-depth overview of the effects of IPI-549 on the immune system, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Reprogramming the Tumor Microenvironment

IPI-549's primary mechanism of action is the selective inhibition of PI3K-γ.[1][2] In the TME, cancer cells can co-opt myeloid cells to create an immunosuppressive shield that protects the tumor from immune attack. PI3K-γ signaling in tumor-associated macrophages (TAMs) and MDSCs is instrumental in maintaining this immunosuppressive phenotype.

By inhibiting PI3K-γ, IPI-549 blocks the downstream signaling pathways that promote the M2-like, pro-tumoral polarization of macrophages and the suppressive functions of MDSCs.[6] This leads to a phenotypic switch in these myeloid cells towards a pro-inflammatory, M1-like state.[3] These reprogrammed macrophages exhibit enhanced antigen presentation capabilities and produce pro-inflammatory cytokines, which in turn activate and recruit effector T cells to the tumor site.[1] Concurrently, the suppressive activity of MDSCs on T cells is diminished.[7] This remodeling of the TME from "cold" (immunosuppressed) to "hot" (immune-active) is a cornerstone of IPI-549's therapeutic potential.

Signaling Pathway of IPI-549 in Myeloid Cells

Caption: PI3K-γ signaling in myeloid cells and the inhibitory action of IPI-549.

Quantitative Data on IPI-549's Activity and Efficacy

In Vitro Potency and Selectivity

IPI-549 exhibits high potency and selectivity for the PI3K-γ isoform over other Class I PI3K isoforms, which is critical for minimizing off-target effects.[2][8]

| Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| PI3K-α | 3200 | 250 |

| PI3K-β | 3500 | 240 |

| PI3K-γ | 16 | 1.2 - 1.6 |

| PI3K-δ | >8400 | 180 |

| Table 1: IC50 values of IPI-549 against Class I PI3K isoforms.[2][8][9] |

Preclinical Effects on Immune Cell Populations

Preclinical studies in murine syngeneic tumor models have demonstrated IPI-549's ability to modulate the immune landscape within the TME.

| Immune Cell Population | Effect of IPI-549 Treatment |

| Tumor-Associated Macrophages (TAMs) | Repolarization from M2 (immunosuppressive) to M1 (pro-inflammatory) phenotype |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased numbers and reduced suppressive function[7] |

| CD8+ T cells (Cytotoxic T Lymphocytes) | Increased infiltration into tumors[1][6] |

| FOXP3+ T-regulatory cells | Decreased numbers within the tumor[1] |

| CD8+/T-reg cell ratio | Increased, indicating a shift towards a more active anti-tumor immune response |

| Table 2: Qualitative summary of IPI-549's effects on key immune cell populations in preclinical models. |

Clinical Trial Efficacy and Safety Data

The clinical development of eganelisib has been extensive, with several key trials providing valuable data on its safety and efficacy, particularly in combination with checkpoint inhibitors.

MARIO-275: Eganelisib + Nivolumab in Advanced Urothelial Carcinoma [10][5][11]

| Endpoint | Eganelisib + Nivolumab (n=33) | Placebo + Nivolumab (n=16) |

| Overall Survival (OS) - Median | 15.4 months | 7.9 months |

| 1-Year OS Rate | 59% | 32% |

| Objective Response Rate (ORR) | 30% | 25% |

| Complete Response (CR) | 12% | 6% |

| Disease Control Rate (DCR) | 55% | 31% |

| ORR in PD-L1 Negative Patients | 26% | 14% |

| Progression-Free Survival (PFS) - Median | 9.1 months | 7.9 months |

| Table 3: Efficacy data from the Phase 2 MARIO-275 trial. |

MARIO-3: Eganelisib + Atezolizumab + Nab-paclitaxel in 1L Metastatic Triple-Negative Breast Cancer (mTNBC) [12][13]

| Endpoint | Eganelisib Triplet |

| Overall Response Rate (ORR) - All Patients | 55.3% [14] |

| Disease Control Rate (DCR) - All Patients | 84.2%[14] |

| 1-Year Progression-Free Survival (PFS) Rate - ITT | 36.0% [15] |

| Tumor Reduction | 86.8% of evaluable patients[10] |

| Table 4: Efficacy data from the Phase 2 MARIO-3 trial. |

MARIO-1: Eganelisib Monotherapy and in Combination with Nivolumab in Advanced Solid Tumors [16][17]

| Treatment | Most Common Grade ≥3 Treatment-Related Adverse Events |

| Eganelisib Monotherapy (n=39) | Increased ALT (18%), Increased AST (18%), Increased alkaline phosphatase (5%)[16] |

| Eganelisib + Nivolumab (n=180) | Increased AST (13%), Increased ALT (10%), Rash (10%)[16] |

| Table 5: Safety data from the Phase 1/1b MARIO-1 trial. |

Experimental Protocols

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IPI-549 in a syngeneic mouse model.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Generalized workflow for a syngeneic mouse tumor model study.

Materials:

-

Syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast carcinoma)

-

Immunocompetent mice (e.g., BALB/c, C57BL/6)

-

IPI-549 (formulated for oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

-

Oral gavage needles

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle, IPI-549 monotherapy, combination therapy).

-

Treatment Administration: Administer IPI-549 or vehicle control daily via oral gavage at the desired dose.

-

Continued Monitoring: Continue to monitor tumor volume and the general health of the mice (body weight, clinical signs of toxicity) throughout the study.

-

Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry for Immune Cell Phenotyping

This protocol provides a general framework for analyzing immune cell populations in tumors and spleens from treated mice.

Workflow for Flow Cytometry Analysis

References

- 1. Infinity Reports Clinical and Translational Data from Expansion Cohorts of MARIO‑1 Phase 1b Study of IPI-549 in Combination with Opdivo® (nivolumab) at SITC's 33rd Annual Meeting - BioSpace [biospace.com]

- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Infinity reports positive preclinical / Phase I data of IPI-549 for treatment of solid tumours - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. targetedonc.com [targetedonc.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. Infinity Presents Initial Clinical And New Preclinical Data On IPI-549 At Second CRI-CIMT-EATI-AACR International Cancer Immunotherapy Conference [prnewswire.com]

- 15. researchgate.net [researchgate.net]

- 16. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Structural-Activity Relationship of Eganelisib: A Deep Dive into a First-in-Class PI3K-γ Inhibitor

Eganelisib (IPI-549) is a pioneering, orally bioavailable small molecule that exhibits high selectivity as an inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-γ).[1] This selectivity profile underpins its potential as an immunomodulatory and antineoplastic agent.[1] By targeting PI3K-γ, Eganelisib disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial in the proliferation of certain cancer cells.[2] More significantly, its mechanism of action centers on reprogramming the tumor microenvironment, particularly by modulating the function of tumor-associated macrophages (TAMs) from an immunosuppressive to an immune-activating phenotype.[3] This guide provides a detailed examination of the structural-activity relationship (SAR) of Eganelisib, outlining the key chemical modifications that led to its potent and selective profile, alongside the experimental methodologies used in its evaluation.

Quantitative Analysis of Eganelisib's Potency and Selectivity

Eganelisib's development involved systematic modifications of a chemical scaffold to optimize its inhibitory activity against PI3K-γ while minimizing effects on other PI3K isoforms. The following tables summarize the key quantitative data from these SAR studies.

Table 1: Eganelisib Potency and Selectivity Against Class I PI3K Isoforms

| Target | IC50 (nM)[4][5] | Cellular IC50 (nM)[6] | Binding Affinity (KD, nM)[7] |

| PI3K-γ | 16 | 1.2 | 0.29 |

| PI3K-α | 3200 | >140-fold selectivity vs γ | 17 |

| PI3K-β | 3500 | >140-fold selectivity vs γ | 82 |

| PI3K-δ | >8400 | >140-fold selectivity vs γ | 23 |

Table 2: Structure-Activity Relationship from Hinge (R1) and Linker Modifications (R2)

| Compound | R1 | R2 | PI3K-γ IC50 (nM) | PI3K-α IC50 (nM) |

| 1 | 2-aminopyrimidine | H | 1.3 | 4.3 |

| 2 | 2-aminopyrazolo[1,5-a]pyrimidine | H | 1.2 | 180 |

| 3 | 2-aminopyrazolo[1,5-a]pyrimidine | Me | 1.2 | 190 |

| 4 | 2-aminopyrazolo[1,5-a]pyrimidine | Et | 1.4 | 220 |

| Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 862–867. |

Table 3: Structure-Activity Relationship of C8 Substitution

| Compound | R | PI3K-γ IC50 (nM) | PI3K-α IC50 (nM) | | :--- | :--- | :--- | :--- | :--- | | 5 | H | 1.2 | 180 | | 6 | Me | 1.5 | 220 | | 7 | Cl | 2.1 | 350 | | 8 | OMe | 3.5 | 450 | | 9 | CN | 0.8 | 150 | Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 862–867.

Table 4: Structure-Activity Relationship of C-8 Alkynyl Substitution

| Compound | R | PI3K-γ IC50 (nM) | PI3K-α IC50 (nM) | | :--- | :--- | :--- | :--- | :--- | | 10 | Phenyl | 0.5 | 120 | | 11 | 2-pyridyl | 0.4 | 100 | | 12 | 3-pyridyl | 0.6 | 130 | | 13 | 1-methyl-1H-pyrazol-4-yl | 0.3 | 90 | | 26 (Eganelisib) | (1S)-1-{8-[(1-methyl-1H-pyrazol-4-yl)ethynyl]-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl}ethyl | 1.2 | >200-fold selectivity | Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 862–867.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Eganelisib and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize Eganelisib and its analogs.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

-

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against PI3K-α, β, γ, and δ.

-

Principle: The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor signifies enzymatic inhibition.[3][8]

-

Methodology:

-

Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and varying concentrations of the test compound in a kinase reaction buffer.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified duration at a controlled temperature (e.g., room temperature for 1 hour).

-

ADP Detection: Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

-

Signal Generation: Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a luminometer. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

-

Cellular Assay for PI3K Pathway Inhibition (Western Blot for pAKT)

This cell-based assay confirms that the compound can penetrate cells and inhibit the PI3K signaling pathway.

-

Objective: To assess the ability of test compounds to inhibit the phosphorylation of AKT (a downstream effector of PI3K) in a cellular context.

-

Principle: Inhibition of PI3K prevents the phosphorylation of AKT at serine 473 (pAKT S473). The levels of pAKT can be quantified by Western blotting.

-

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., THP-1, a human monocytic cell line) is cultured and then treated with various concentrations of the test compound for a specific period.

-

Cell Lysis: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for pAKT (S473) and total AKT (as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.

-

Data Analysis: The intensity of the bands corresponding to pAKT and total AKT are quantified. The ratio of pAKT to total AKT is calculated and normalized to the untreated control to determine the extent of inhibition.

-

In Vitro Macrophage Polarization Assay

This assay evaluates the ability of a compound to modulate the phenotype of macrophages, a key aspect of Eganelisib's immunomodulatory mechanism.

-

Objective: To determine if a test compound can repolarize immunosuppressive M2-like macrophages towards a pro-inflammatory M1-like phenotype.

-

Principle: Macrophages can be polarized in vitro to different functional states (M1 or M2) using specific cytokines. The polarization state can be assessed by measuring the expression of characteristic cell surface markers or the secretion of specific cytokines.

-

Methodology:

-

Isolation and Differentiation of Macrophages: Primary monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).

-

M2 Polarization: The differentiated macrophages are polarized towards an M2 phenotype by culturing them with cytokines such as IL-4 and IL-13.

-

Compound Treatment: The M2-polarized macrophages are then treated with the test compound at various concentrations.

-

Assessment of Phenotype Change: The change in macrophage phenotype is assessed by:

-

Flow Cytometry: Staining for M1-associated surface markers (e.g., CD80, CD86) and M2-associated markers (e.g., CD163, CD206). An increase in M1 markers and a decrease in M2 markers indicate repolarization.

-

Cytokine Analysis (ELISA or Multiplex Assay): Measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant. An increase in M1-associated cytokines and a decrease in M2-associated cytokines suggest a shift towards an M1 phenotype.

-

-

Conclusion

The development of Eganelisib as a potent and selective PI3K-γ inhibitor is a testament to the power of systematic medicinal chemistry and a deep understanding of the target's biology. The structural-activity relationship studies clearly demonstrate how targeted modifications to the isoquinolinone scaffold led to a molecule with a remarkable selectivity profile. The experimental protocols outlined provide a framework for the robust evaluation of such targeted therapies. The unique mechanism of action of Eganelisib, centered on the reprogramming of the tumor immune microenvironment, holds significant promise for its application in immuno-oncology, both as a monotherapy and in combination with other cancer treatments.[9]

References

- 1. escholarship.org [escholarship.org]

- 2. Eganelisib - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. benchchem.com [benchchem.com]

- 9. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Eganelisib: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ). It represents a novel immuno-oncology approach that targets the tumor microenvironment (TME) rather than the tumor cells directly. By selectively inhibiting PI3K-γ, eganelisib aims to reprogram immunosuppressive myeloid cells, particularly tumor-associated macrophages (TAMs), to an anti-tumor phenotype, thereby enhancing the body's own immune response against cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of eganelisib.

Discovery and Preclinical Development

Eganelisib was discovered and developed by Infinity Pharmaceuticals. The rationale behind its development stems from the understanding that the PI3K-γ signaling pathway is a critical regulator of myeloid cell trafficking and function within the TME.[1][2]

Mechanism of Action

Eganelisib selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K). The PI3K family of enzymes are involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for various cellular functions.[3] Specifically, PI3K-γ is predominantly expressed in hematopoietic cells and plays a key role in the recruitment and function of immunosuppressive myeloid cells in the TME.[1] By inhibiting PI3K-γ, eganelisib is designed to shift the balance from an immunosuppressive to an immune-supportive TME. This is achieved by:

-

Reprogramming Tumor-Associated Macrophages (TAMs): Eganelisib inhibits the M2-like polarization of TAMs, which are known to promote tumor growth and suppress anti-tumor immunity, and promotes a shift towards a pro-inflammatory, anti-tumor M1-like phenotype.

-

Modulating Myeloid-Derived Suppressor Cells (MDSCs): It has been shown to decrease the number and/or function of MDSCs within the tumor.

-

Enhancing T-cell Activity: By reducing the population of immunosuppressive myeloid cells, eganelisib indirectly promotes the infiltration and activation of cytotoxic CD8+ T-lymphocytes, which are critical for killing cancer cells.[4]

A diagram illustrating the PI3K-gamma signaling pathway and the mechanism of action of Eganelisib is provided below.

Potency and Selectivity

Eganelisib is a highly potent and selective inhibitor of PI3K-γ. The following table summarizes its inhibitory activity against Class I PI3K isoforms.

| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| PI3K-γ | 16 [5][6] | 1.2 - 1.6 [3][5] |

| PI3K-α | 3200[5] | 250[5] |

| PI3K-β | 3500[5] | 240[5] |

| PI3K-δ | >8400[5] | 180[5] |

IC50: Half-maximal inhibitory concentration. Data from biochemical and cellular assays.

Key Preclinical Experiments

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of eganelisib on the polarization of macrophages from an immunosuppressive (M2) to a pro-inflammatory (M1) phenotype.

Methodology:

-

Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll density gradient centrifugation. CD14+ monocytes are then purified from PBMCs.[7]

-

Macrophage Differentiation: Purified monocytes are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate into M0 macrophages.[7]

-

M2 Polarization: Differentiated macrophages are stimulated with interleukin-4 (IL-4) and interleukin-13 (IL-13) to induce polarization towards the M2 phenotype.[8]

-

Eganelisib Treatment: Eganelisib is added to the cell culture at various concentrations during the M2 polarization process.

-

Analysis: The expression of M1 (e.g., CD80, iNOS) and M2 (e.g., CD206, Arginase-1) surface markers and cytokines is assessed using flow cytometry, qPCR, or ELISA.[4][9]

A workflow for the in vitro macrophage polarization assay is depicted below.

In Vivo Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of eganelisib, alone and in combination with other immunotherapies, in immunocompetent mice.

Methodology:

-

Tumor Cell Implantation: Murine cancer cell lines (e.g., CT26 colon carcinoma, 4T1 breast cancer) are subcutaneously implanted into syngeneic mice (e.g., BALB/c).[4]

-

Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers.

-

Treatment: Once tumors reach a palpable size, mice are randomized to receive oral eganelisib, a vehicle control, or eganelisib in combination with a checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody).[10]

-

Efficacy Assessment: Tumor growth inhibition is calculated by comparing tumor volumes in treated groups to the control group. Overall survival is also monitored.

-

Immunophenotyping: At the end of the study, tumors are excised, and the immune cell infiltrate (e.g., CD8+ T-cells, TAMs, MDSCs) is analyzed by flow cytometry or immunohistochemistry.[4]

Clinical Development

Eganelisib has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, primarily checkpoint inhibitors.

Clinical Trials Overview

| Trial Identifier | Phase | Title | Interventions | Key Objectives |

| MARIO-1 (NCT02637531) | 1/1b | A Study of IPI-549 as a Single Agent and in Combination With Nivolumab in Subjects With Advanced Solid Tumors | Eganelisib, Nivolumab | To evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of eganelisib alone and in combination with nivolumab.[11][12] |

| MARIO-3 (NCT03961698) | 2 | A Study of Eganelisib in Combination With Atezolizumab and Paclitaxel in Patients With Locally Advanced or Metastatic Triple-Negative Breast Cancer | Eganelisib, Atezolizumab, Nab-paclitaxel | To evaluate the efficacy and safety of the triple combination in front-line metastatic triple-negative breast cancer (mTNBC).[13][14] |

Key Clinical Findings

The first-in-human MARIO-1 study established the safety and tolerability of eganelisib as both a monotherapy and in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors.[11] The most common treatment-related adverse events included elevated liver enzymes and rash, which were generally manageable.[11] Preliminary signs of anti-tumor activity were observed in the combination therapy arm.[11]

The MARIO-3 trial investigated eganelisib in combination with atezolizumab (an anti-PD-L1 antibody) and nab-paclitaxel for the first-line treatment of metastatic triple-negative breast cancer.[13] On September 29, 2020, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to this combination for this indication.[13]

A logical diagram of the clinical development path for Eganelisib is presented below.

Conclusion

Eganelisib is a promising, first-in-class PI3K-γ inhibitor with a novel mechanism of action that focuses on modulating the tumor microenvironment to enhance anti-tumor immunity. Preclinical studies have demonstrated its ability to reprogram immunosuppressive myeloid cells and potentiate the effects of checkpoint inhibitors. Early clinical data have established its safety profile and shown preliminary signs of efficacy. Ongoing and future studies will further elucidate the therapeutic potential of eganelisib in various cancer types, particularly in combination with other immunotherapies.

References

- 1. benchchem.com [benchchem.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. medkoo.com [medkoo.com]

- 4. benchchem.com [benchchem.com]

- 5. IPI-549 - Chemietek [chemietek.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. benchchem.com [benchchem.com]

- 11. Infinity Receives Fast Track Designation for Eganelisib in Combination with a Checkpoint Inhibitor and Chemotherapy for First-Line Treatment of Advanced TNBC - BioSpace [biospace.com]

- 12. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. jitc.bmj.com [jitc.bmj.com]

Methodological & Application

Application Notes and Protocols: IPI-549 In Vivo Dosing for Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549, also known as eganelisib, is a first-in-class, orally bioavailable small molecule that selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K-γ).[1] PI3K-γ is a key signaling enzyme predominantly expressed in myeloid cells, such as macrophages and neutrophils, which are critical components of the tumor microenvironment (TME). By inhibiting PI3K-γ, IPI-549 can reprogram immunosuppressive myeloid cells, particularly tumor-associated macrophages (TAMs), from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This shift enhances the anti-tumor immune response by increasing the infiltration and activation of cytotoxic CD8+ T-cells.[2] Preclinical studies in various syngeneic murine cancer models have demonstrated that IPI-549 has dose-dependent, single-agent anti-tumor activity and can enhance the efficacy of immune checkpoint inhibitors.[2][3]

These application notes provide a comprehensive overview of the in vivo dosing and administration of IPI-549 in murine cancer models based on available preclinical data. The information is intended to guide the design and execution of efficacious in vivo experiments.

Mechanism of Action: PI3K-γ Signaling in the Tumor Microenvironment